molecular formula C9H11NO3 B15070877 2-Amino-6-methoxy-4-methylbenzoic acid

2-Amino-6-methoxy-4-methylbenzoic acid

Katalognummer: B15070877
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: AJMDPENAKZCOMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-methoxy-4-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-amino-4-methylbenzoic acid.

    Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-methoxy-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-amino-6-methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    2-Amino-6-methylbenzoic acid: Lacks the methoxy group, leading to different reactivity and applications.

    2-Amino-4-methylbenzoic acid: Lacks the methoxy group and has a different substitution pattern, affecting its chemical properties.

    2-Amino-6-methoxybenzoic acid: Lacks the methyl group, resulting in different chemical behavior.

Uniqueness: 2-Amino-6-methoxy-4-methylbenzoic acid is unique due to the specific combination of amino, methoxy, and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C9H11NO3

Molekulargewicht

181.19 g/mol

IUPAC-Name

2-amino-6-methoxy-4-methylbenzoic acid

InChI

InChI=1S/C9H11NO3/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4H,10H2,1-2H3,(H,11,12)

InChI-Schlüssel

AJMDPENAKZCOMW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)OC)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.